1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is an organic compound that features a pyrrolidine ring substituted with an amino group and a chlorophenyl group attached to an ethanone backbone
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Preparation Methods
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 3-aminopyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the chlorophenyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .
Comparison with Similar Compounds
1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one can be compared with similar compounds such as:
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenyl)ethan-1-one: Contains a fluorophenyl group instead of a chlorophenyl group, potentially altering its reactivity and interactions with molecular targets.
1-(3-Aminopyrrolidin-1-yl)-2-(4-bromophenyl)ethan-1-one: The presence of a bromophenyl group may influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)7-12(16)15-6-5-11(14)8-15/h1-4,11H,5-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAZJGUUAUGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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